2-[3-(4-Hydroxyphenyl)propyl]phenol
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Overview
Description
2-[3-(4-Hydroxyphenyl)propyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxyphenyl)propyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a phenoxide ion. This reaction typically requires strong electron-withdrawing groups on the aromatic ring to facilitate the substitution . Another method involves the Friedel-Crafts alkylation of phenol with a suitable alkyl halide under acidic conditions .
Industrial Production Methods
Industrial production of phenolic compounds often involves the catalytic hydrogenation of aromatic hydrocarbons or the oxidation of cumene to produce phenol, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Hydroxyphenyl)propyl]phenol undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like chromic acid.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, making it reactive towards halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
2-[3-(4-Hydroxyphenyl)propyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(4-Hydroxyphenyl)propyl]phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.
4-Propylphenol: Similar structure but with a propyl group instead of the hydroxyphenyl group.
Eugenol: Contains a methoxy group and is used in flavorings and perfumes.
Uniqueness
2-[3-(4-Hydroxyphenyl)propyl]phenol is unique due to its dual phenolic structure, which can enhance its reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Properties
CAS No. |
71809-05-7 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H16O2/c16-14-10-8-12(9-11-14)4-3-6-13-5-1-2-7-15(13)17/h1-2,5,7-11,16-17H,3-4,6H2 |
InChI Key |
BGYNDZDTKYRAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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